molecular formula C19H22N2O3 B2932085 1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole CAS No. 612527-21-6

1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2932085
CAS No.: 612527-21-6
M. Wt: 326.396
InChI Key: HNJCDNYLXRKSOE-UHFFFAOYSA-N
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Description

1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by its unique structure, which includes an ethoxyethyl group and a methoxyphenoxy methyl group attached to the benzimidazole core.

Scientific Research Applications

1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenoxy Methyl Group: This step involves the reaction of the benzimidazole intermediate with 4-methoxyphenol and formaldehyde under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This might involve continuous flow reactors, automated control systems for precise temperature and pH control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen or the methoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or signal transduction pathways.

    Pathways Involved: It could modulate pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival, or the PI3K/Akt pathway, which is involved in cell metabolism and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethoxyethyl)-2-((4-hydroxyphenoxy)methyl)-1H-benzo[d]imidazole: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(2-ethoxyethyl)-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole: Contains a chlorine atom instead of a methoxy group.

Uniqueness

1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility, stability, and interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-ethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-23-13-12-21-18-7-5-4-6-17(18)20-19(21)14-24-16-10-8-15(22-2)9-11-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJCDNYLXRKSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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